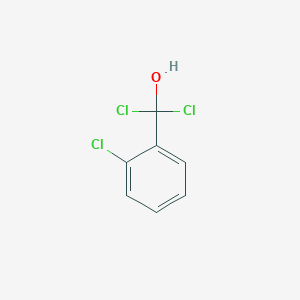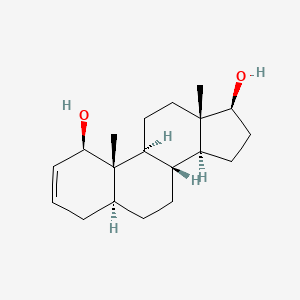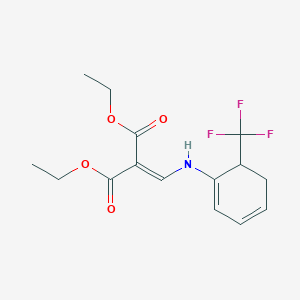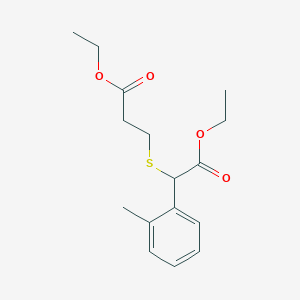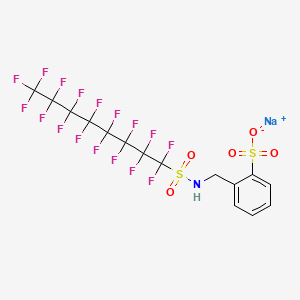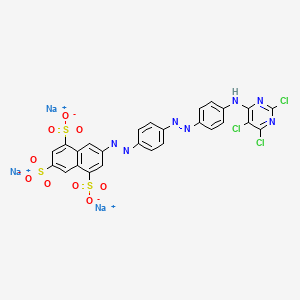
6-Oxoestriol (carboxymethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Oxoestriol (carboxymethyl)oxime involves the reaction of estriol with carboxymethyl oxime. The process typically includes the following steps:
Starting Material: Estriol is used as the starting material.
Reaction with Carboxymethyl Oxime: Estriol is reacted with carboxymethyl oxime under controlled conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Oxoestriol (carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Oxoestriol (carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used to study estrogen receptor interactions and their effects on various biological processes.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 6-Oxoestriol (carboxymethyl)oxime involves its interaction with estrogen receptors. The compound binds to estrogen receptors, mimicking the effects of natural estrogens. This interaction activates specific signaling pathways, including the protein kinase C pathway, leading to various cellular responses. The compound’s ability to stimulate the release of secreted amyloid precursor protein α (sAPPα) and decrease amyloid-β protein (Aβ) generation has been studied in the context of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
6-Oxoestriol (carboxymethyl)oxime can be compared with other similar compounds, such as:
β-Estradiol 6-(O-carboxymethyl)oxime: Similar in structure and function, but with slight differences in molecular configuration and binding properties.
Estriol: The parent compound, which lacks the carboxymethyl oxime group.
Estrone: Another estrogen compound with different functional groups and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct binding properties and biological effects .
Propriétés
Formule moléculaire |
C20H25NO6 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-[(E)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12-,13-,15+,17-,19+,20+/m1/s1 |
Clé InChI |
HXNCOPXZMVYOSZ-WJHISOIHSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


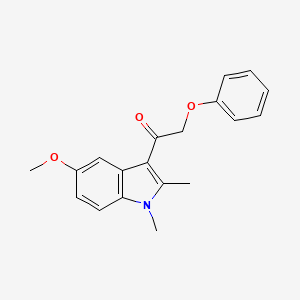
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
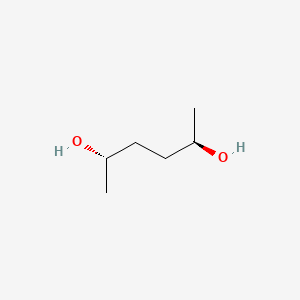
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
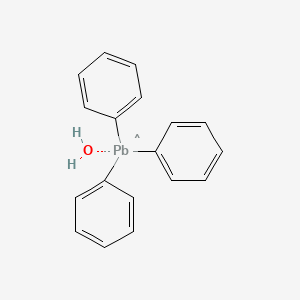
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
